Product packaging for 2'-Fluoro-2'-deoxyinosine(Cat. No.:CAS No. 80049-87-2)

2'-Fluoro-2'-deoxyinosine

Cat. No.: B1450788
CAS No.: 80049-87-2
M. Wt: 270.22 g/mol
InChI Key: NRVOTDBYJXFINS-QYYRPYCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Nucleoside Analogs in Contemporary Biomedical Research

Nucleoside analogs are a class of synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. By virtue of their structural similarity, these analogs can interfere with cellular and viral enzymatic processes, leading to the inhibition of DNA synthesis or the induction of apoptosis (cell death). medchemexpress.com This mechanism of action has established purine (B94841) and pyrimidine (B1678525) nucleoside analogs as potent therapeutic agents in the treatment of a wide array of diseases, including various cancers and viral infections. medchemexpress.comresearchgate.net Since their introduction in the 1950s, nucleoside-based drugs have become indispensable in clinical practice for managing conditions such as cancer, myelodysplastic syndromes, multiple sclerosis, and viral infections like hepatitis B and C, and HIV. researchgate.netnih.gov

Fundamental Principles and Significance of Fluorination in Nucleoside Analog Design

The incorporation of fluorine into drug molecules, a strategy known as fluorination, has become a pivotal tool in modern medicinal chemistry. numberanalytics.comnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the therapeutic profile of a drug candidate. numberanalytics.comoup.com

Judicious placement of fluorine in a nucleoside analog can lead to several advantageous modifications:

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites on the molecule that are susceptible to metabolic degradation by enzymes, thereby prolonging the drug's activity in the body. researchgate.netbenthamscience.comnih.gov Specifically, in nucleosides, fluorination at the 2'-position of the sugar moiety increases the stability of the glycosidic bond, making the molecule more resistant to enzymatic cleavage and acid hydrolysis. mdpi.com

Enhanced Biological Activity: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger binding interactions with target enzymes or receptors. nih.govoup.com This can result in increased potency.

Improved Pharmacokinetic Properties: Fluorination can influence a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov By modulating lipophilicity, the bioavailability and membrane permeability of the drug can be optimized. researchgate.netnih.gov

Conformational Control: The presence of a fluorine atom can influence the three-dimensional shape (conformation) of the nucleoside analog, which can be critical for its interaction with biological targets. researchgate.net

The strategic incorporation of fluorine has led to the development of numerous successful drugs, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom. oup.commdpi.com

Classification and General Research Overview of 2'-Fluoro-2'-deoxyinosine

This compound is classified as a purine nucleoside analog. medchemexpress.com Structurally, it is a modified version of the natural nucleoside inosine (B1671953), where the hydroxyl group at the 2' position of the deoxyribose sugar is replaced by a fluorine atom. biosynth.com This modification is key to its biological properties.

Compound Property Value Reference
Chemical Formula C10H11FN4O4 biosynth.com
Molecular Weight 270.22 g/mol biosynth.commendelchemicals.com
CAS Number 80049-87-2 biosynth.commendelchemicals.com
Synonyms 2'-Deoxy-2'-fluoroinosine medchemexpress.commendelchemicals.com

Research into this compound has primarily focused on its potential as an anticancer and antiviral agent, leveraging the established principles of nucleoside analog therapy. Studies have explored its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells. medchemexpress.com Furthermore, its synthesis has been a subject of investigation, often serving as a precursor for the creation of other modified oligonucleotides with specific functionalities. mendelchemicals.comtandfonline.comnih.gov For instance, it has been used as a common nucleoside precursor for the synthesis of oligonucleotides containing 2-substituted guanine (B1146940) derivatives. mendelchemicals.comtandfonline.com The compound is also utilized in the preparation of N2-substituted deoxyguanosine nucleosides. umich.edu Its phosphoramidite (B1245037) form, 5'-O-DMT-2'-fluoro-2'-deoxyinosine-3'-CE-phosphoramidite, is a valuable reagent in the synthesis of modified DNA and RNA, and is noted as a hypoxanthine (B114508) analog. biosynth.commedchemexpress.com

While detailed clinical data is limited in the public domain, the foundational research on this compound and its derivatives highlights its significance as a scaffold for developing novel therapeutic agents and as a tool in molecular biology research. mendelchemicals.com Its potential is underscored by the broader success of fluorinated nucleosides in medicine. researchgate.netmdpi.comtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FN4O4 B1450788 2'-Fluoro-2'-deoxyinosine CAS No. 80049-87-2

Properties

IUPAC Name

9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVOTDBYJXFINS-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90230051
Record name 2'-Deoxy-2'-fluoroinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90230051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80049-87-2
Record name 2'-Deoxy-2'-fluoroinosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080049872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2'-fluoroinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90230051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies for 2 Fluoro 2 Deoxyinosine

Established Synthetic Routes for 2'-Fluoro-2'-deoxyinosine

The synthesis of this compound can be achieved through both chemoenzymatic and purely chemical approaches. These methods often involve the preparation of a fluorinated sugar intermediate followed by coupling to a purine (B94841) base or the direct fluorination of a pre-existing nucleoside.

Chemoenzymatic Synthetic Approaches to Fluorinated Deoxyfuranose Derivatives

Chemoenzymatic methods leverage the high selectivity of enzymes to introduce fluorine into sugar moieties, which can then be used to synthesize nucleosides like this compound. An effective strategy for creating 2-deoxy-2-fluoro-sugar nucleotides involves the use of Selectfluor-mediated electrophilic fluorination of glycals, which can be followed by enzymatic transformations nih.gov. This approach provides a pathway to fluorinated sugar phosphates, which are key intermediates in nucleoside synthesis.

Enzymatic transglycosylation is another powerful chemoenzymatic tool. This method uses nucleoside phosphorylases to transfer a carbohydrate residue from a donor nucleoside to a purine base acceptor researchgate.net. For instance, fluorine-containing derivatives of purine deoxynucleosides can be synthesized using E. coli nucleoside phosphorylases, which catalyze the formation of the desired nucleoside from a fluorinated sugar phosphate (B84403) and a purine base researchgate.net.

A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives, which are versatile intermediates for chemotherapeutically important nucleosides, has been developed nih.gov. This multi-step synthesis starts from a readily available protected allofuranose and involves a key fluorination step using potassium fluoride (B91410) nih.gov. The resulting fluorinated arabinofuranose derivative can then be used in subsequent coupling reactions to form the target nucleoside.

Chemical Synthesis from Precursors

Purely chemical methods provide a robust and scalable route to this compound, typically involving the coupling of a protected fluorinated sugar with a purine base derivative. A common strategy involves the synthesis of a 2-deoxy-2-fluoroarabinofuranose derivative from D-xylose, which is then condensed with a di-halogenated purine, such as 2,6-dichloropurine (B15474) google.comnih.gov. The resulting disubstituted purine nucleoside can then be selectively modified to yield this compound.

For example, a multi-step synthesis can start with the preparation of a 2-deoxy-2-fluoro-D-arabinofuranose derivative. This fluorinated sugar is then condensed with 2,6-dichloropurine using the fusion method google.com. Subsequent chemical modifications of the purine base are then carried out to introduce the desired functionalities. Another approach involves the anion glycosylation of salts of 2-fluoropurine derivatives with a glycosyl bromide, which has been used to prepare a series of novel purine-modified 2',3'-dideoxy-2',3'-difluoro-D-arabinonucleosides nih.gov.

The synthesis of related 2'-deoxy-2-fluoroadenosine (B2452619) has been achieved from commercially available 2-fluoroadenine (B1664080) researchgate.net. This involves the coupling of silylated 2-fluoroadenine with a protected 2-deoxy-1-thio-D-erythro-pentofuranoside, yielding the corresponding 2-fluoro-2'-deoxyadenosine derivative researchgate.net. Such methods can be adapted for the synthesis of this compound by starting with a suitable hypoxanthine (B114508) precursor.

Applications in Oligonucleotide Synthesis and Nucleic Acid Modification

The unique properties of this compound make it a valuable component in the synthesis of modified oligonucleotides with enhanced stability and functionality.

Preparation of Oligodeoxynucleotides Incorporating this compound

This compound can be incorporated into synthetic oligonucleotides using standard phosphoramidite (B1245037) chemistry. The 2'-Fluoro-inosine-CE phosphoramidite is a commercially available building block that allows for the automated synthesis of oligonucleotides containing 2'-fluoroinosine residues biosyn.comglenresearch.com. The incorporation of 2'-fluorinated nucleosides, including this compound, into oligonucleotides has been shown to increase the thermal stability of the resulting duplexes with complementary DNA or RNA strands biosyn.comnih.gov. This enhanced stability is attributed to the electronegativity of the fluorine atom, which influences the sugar pucker and leads to a more favorable A-form helical geometry in the duplex biosyn.com.

The 2-F-dI-CE phosphoramidite is used as a convertible nucleoside for the preparation of 2'-dG derivatives. The 2-fluorine can be displaced by primary amines after the oligonucleotide has been synthesized glenresearch.com.

Compound Name Application in Oligonucleotide Synthesis Reference
2'-Fluoro-inosine-CE phosphoramidite Building block for automated synthesis of oligonucleotides containing 2'-fluoroinosine. biosyn.comglenresearch.com
2-F-dI-CE phosphoramidite Convertible nucleoside for post-synthetic modification to 2'-dG derivatives. glenresearch.com

Utilization in the Formation of Interstrand Cross-Links within DNA Duplexes

While this compound itself does not directly form interstrand cross-links, it serves as a crucial precursor for introducing functionalities that can. The 2-fluoro group on the inosine (B1671953) base is a good leaving group, allowing for nucleophilic substitution reactions. Oligonucleotides containing this compound can be post-synthetically modified by reacting them with bifunctional nucleophiles, such as diamines or thiols, to create cross-linking agents at specific sites within the DNA duplex nih.govnih.gov.

This "convertible nucleoside" strategy allows for the precise placement of cross-linking moieties within a DNA sequence. For example, an oligonucleotide containing this compound can be treated with a dithiol-containing compound to introduce a disulfide tether. Upon hybridization with a complementary strand containing a thiol-reactive group, an interstrand disulfide cross-link can be formed nih.gov. This approach is valuable for studying DNA repair mechanisms, the structural consequences of DNA damage, and for the development of novel therapeutic agents that function by cross-linking DNA nih.gov.

Development of this compound Analogues and Prodrugs

The development of analogues and prodrugs of this compound aims to improve its therapeutic potential by enhancing its metabolic stability, cellular uptake, and target specificity.

Analogues of this compound can be synthesized by modifying either the purine base or the sugar moiety. For instance, modifications at the C8 position of the purine ring have been explored. Pd-catalyzed direct C8-H arylation of 2'-deoxy-2'-fluoroadenosine has been shown to proceed in high yield, demonstrating a method for introducing aryl groups at this position mdpi.com. Such modifications can influence the nucleoside's conformation and its interaction with target enzymes.

Synthesis of 2-Substituted Guanine (B1146940) Derivatives Using this compound as Precursor

This compound serves as a key precursor in the synthesis of various 2-substituted guanine derivatives. This strategic use of this compound allows for the introduction of diverse functional groups at the 2-position of the guanine base, which can significantly modulate the properties of the resulting nucleosides and oligonucleotides. A notable application of this methodology is in the preparation of oligonucleotides containing guanine derivatives substituted with molecules that stabilize double-helices, such as spermine, spermidine, and propylimidazole tandfonline.com.

The synthetic approach typically involves the use of a protected form of this compound phosphoramidite. To facilitate the selective introduction of substituents at the 2-position, different protective group strategies are employed. Two such strategies involve the use of the p-nitrophenylethyl (NPE) group and the t-butylphenoxyacetyl group tandfonline.com. These protecting groups are crucial for directing the chemical modifications to the desired position on the guanine precursor.

The synthesis process enables the creation of modified oligonucleotides with enhanced thermal stability. Melting temperature (Tm) studies of duplexes containing these 2-substituted guanine derivatives have demonstrated a significant increase in their melting points, indicating a more stable double-helix structure tandfonline.com. This enhanced stability is a desirable characteristic for various therapeutic and diagnostic applications of oligonucleotides.

Chemical Modifications for Enhanced Biological Activity and Delivery

Chemical modifications of this compound are a critical strategy for improving its biological activity and facilitating its delivery into cells. The introduction of a fluorine atom at the 2'-position of the ribose sugar is a fundamental modification that imparts several beneficial properties. This substitution can enhance the metabolic stability of the nucleoside by making it more resistant to enzymatic degradation nih.gov.

One of the key advantages of the 2'-fluoro modification is the increased binding affinity (Tm) of oligonucleotides containing these modified nucleosides to their target RNA sequences biosyn.com. This enhanced affinity is attributed to the fluorine atom's ability to influence the sugar pucker conformation, which can lead to a more favorable helical geometry for binding. Specifically, 2'-fluoro modifications can promote a C3'-endo sugar pucker, which is characteristic of A-form helices found in RNA duplexes nih.gov.

Furthermore, oligonucleotides incorporating 2'-fluoro-modified nucleosides, such as 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA), have demonstrated highly efficient and persistent gene silencing effects nih.gov. These modified oligonucleotides can effectively form duplexes with target mRNA, and importantly, these 2'F-ANA/RNA duplexes are capable of activating RNase H, an enzyme that degrades the RNA strand of the hybrid duplex, leading to gene silencing nih.gov. This is a significant advantage over some other 2'-modified oligonucleotides that may inhibit RNase H activity.

To improve cellular uptake, various derivatization strategies can be employed. While not always specific to this compound itself but applicable to modified nucleosides in general, these can include conjugation to molecules that facilitate transport across the cell membrane. For instance, the reaction of the adenine (B156593) base in a related compound, 2'-β-fluoro-2',3'-dideoxyadenosine, with chloroacetaldehyde (B151913) to form fluorescent 1,N(6)-etheno derivatives has been explored as a method to enhance detection in biological samples, a principle that could be adapted for tracking cellular uptake nih.gov. The synthesis of fluorinated nucleosides can be approached through two main routes: direct fluorination of a pre-existing nucleoside or the coupling of a fluorinated sugar with a nucleobase nih.govnih.gov.

The table below summarizes some key chemical modifications and their resulting enhancements.

Modification StrategyResulting EnhancementReference
Introduction of 2'-fluoro groupIncreased nuclease resistance and metabolic stability nih.gov
Incorporation into oligonucleotides (e.g., 2'F-ANA)Enhanced binding affinity (Tm) to target RNA biosyn.comnih.gov
Use as a precursor for 2-substituted guaninesIncreased thermal stability of oligonucleotide duplexes tandfonline.com
Formation of 2'F-ANA/RNA duplexesActivation of RNase H for gene silencing nih.gov

Molecular and Cellular Mechanisms of Action of 2 Fluoro 2 Deoxyinosine

Elucidation of Antimetabolite Activity

The antimetabolite properties of 2'-Fluoro-2'-deoxyinosine are rooted in its ability to mimic natural purine (B94841) deoxyribonucleosides, thereby deceiving cellular machinery involved in nucleic acid synthesis. Upon cellular uptake, it undergoes phosphorylation to its active triphosphate form, this compound triphosphate. This activated metabolite then directly competes with its natural counterpart, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into newly synthesizing DNA strands by DNA polymerases. This competitive inhibition is a cornerstone of its mechanism of action.

Once converted to its triphosphate derivative, this compound becomes a substrate for DNA polymerases. Studies on similar 2'-fluoro-substituted deoxynucleoside analogs have demonstrated that human DNA polymerase alpha and polymerase gamma can incorporate these analogs into DNA. rsc.org For instance, the triphosphate of a related compound, 2',2'-difluorodeoxycytidine, has been shown to compete with the natural deoxycytidine triphosphate for incorporation into the DNA strand. nih.gov This competition effectively reduces the rate of DNA synthesis and replication by limiting the availability of the proper building blocks. The incorporation of the fluorinated analog into the DNA template can also alter the DNA structure and its interaction with enzymes, further disrupting the replication process.

The presence of the fluorine atom at the 2'-position of the deoxyribose sugar is a critical structural feature that dictates the fate of DNA elongation after the incorporation of this compound monophosphate. While not an absolute chain terminator in all contexts, the 2'-fluoro substitution significantly hinders the subsequent addition of nucleotides. Research on other 2'-fluoro-modified nucleosides, such as the cytidine (B196190) analog azvudine, has shown that their incorporation leads to chain termination across various viral polymerases. nih.gov In the case of 2',2'-difluorodeoxycytidine, its incorporation into a DNA primer resulted in the addition of only one more deoxynucleotide before a significant pause in the polymerization process was observed. nih.gov This "masked" chain termination, where elongation is severely impeded rather than immediately halted, is a key aspect of the cytotoxic effect of this class of compounds. The altered sugar pucker and electronic properties due to the fluorine atom likely disrupt the precise conformational changes required for the DNA polymerase to efficiently catalyze the formation of the next phosphodiester bond.

Enzymatic Interactions and Substrate Specificity

The therapeutic potential and selective toxicity of this compound are significantly influenced by its interactions with specific enzymes, particularly purine nucleoside phosphorylases (PNPs). There is a marked difference in the substrate specificity of PNPs from different organisms, which can be exploited for targeted therapies.

PNPs are enzymes that catalyze the reversible phosphorolytic cleavage of the glycosidic bond in purine nucleosides, yielding the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. This enzymatic activity is central to the activation of this compound in certain contexts.

A key feature of this compound and related 2'-fluoro-purine nucleosides is their ability to act as "subversive substrates" for certain microbial PNPs. While these nucleoside analogs may be relatively non-toxic themselves, their cleavage by microbial PNPs can release a highly cytotoxic purine base.

Extensive research on the closely related compound, 2-fluoro-2'-deoxyadenosine, has demonstrated this principle effectively. In the protozoan parasite Trichomonas vaginalis, the PNP enzyme (TvPNP) efficiently catalyzes the phosphorolysis of 2-fluoro-2'-deoxyadenosine, which is not a substrate for human PNP, to release the highly toxic 2-fluoroadenine (B1664080). researchgate.net Similarly, Escherichia coli PNP can also cleave 2-fluoro-2'-deoxyadenosine to 2-fluoroadenine, a property that has been harnessed in antitumor strategies where tumors are engineered to express the E. coli enzyme. nih.gov Given the structural and functional similarities, it is highly probable that this compound is also a subversive substrate for these microbial PNPs, undergoing phosphorolysis to release hypoxanthine (B114508) and 2-deoxy-2-fluororibose-1-phosphate. This selective activation in microbial cells or in tumor cells expressing the microbial enzyme forms the basis for targeted therapeutic approaches.

Enzyme SourceSubstrateProduct of PhosphorolysisSignificance
Trichomonas vaginalis PNP2-fluoro-2'-deoxyadenosine2-fluoroadenine (toxic)Potential anti-parasitic therapy researchgate.net
E. coli PNP2-fluoro-2'-deoxyadenosine2-fluoroadenine (toxic)Gene-directed enzyme prodrug therapy for cancer nih.gov

Human purine nucleoside phosphorylase (hPNP) does not typically recognize adenosine (B11128) or its 2'-fluoro-analogs as substrates. This inherent specificity limits the activation of prodrugs like this compound in human cells, thereby reducing potential systemic toxicity. However, this limitation also prevents its use in targeted therapies that rely on localized activation. To overcome this, researchers have successfully engineered mutants of human PNP that can effectively cleave adenosine-based prodrugs.

A notable example is a double mutant of human PNP (hDM) with the amino acid substitutions Glu201Gln and Asn243Asp. This engineered enzyme has been shown to effectively catalyze the phosphorolysis of 2-fluoro-2'-deoxyadenosine to the cytotoxic 2-fluoroadenine. nih.govnih.gov The structural basis for this altered substrate specificity lies in the ability of the mutated residues to form crucial hydrogen bond contacts with the adenosine-based prodrug, facilitating its binding and the subsequent cleavage of the glycosidic bond. nih.gov This research provides a strong foundation for the development of gene-directed enzyme prodrug therapies (GDEPT) where an engineered human PNP mutant is targeted to tumor cells. In such a scenario, the systemically administered and relatively non-toxic this compound would be selectively activated to its cytotoxic form only within the tumor microenvironment.

EnzymeMutation(s)SubstrateAdvantage
Human PNP (wild-type)NoneInosine (B1671953), GuanosineDoes not activate 2'-fluoro-adenosine/inosine analogs, low systemic toxicity.
Human PNP (hDM)Glu201Gln, Asn243Asp2-fluoro-2'-deoxyadenosineEnables targeted activation of the prodrug in cells expressing the mutant enzyme. nih.govnih.gov

Phosphorylation by Deoxycytidine Kinase (dCK) and Other Kinases

The bioactivation of many nucleoside analogs, including those with fluorine substitutions, is critically dependent on an initial phosphorylation step catalyzed by cellular kinases. Deoxycytidine kinase (dCK) is a key enzyme in the salvage pathway for deoxynucleosides and is responsible for the phosphorylation of deoxycytidine, deoxyadenosine, and deoxyguanosine. It also phosphorylates a wide array of therapeutic nucleoside analogs.

Mammalian cells possess four main deoxyribonucleoside kinases: thymidine (B127349) kinase 1 (TK1) and thymidine kinase 2 (TK2), deoxycytidine kinase (dCK), and deoxyguanosine kinase (dGK). Studies on 2'-Deoxy-2'-fluorothymidine have shown it to be a substrate for both TK1 and TK2 nih.gov. Additionally, other kinases such as T4 polynucleotide kinase (T4 PNK) have been shown to efficiently phosphorylate the 5'-hydroxyl group of oligonucleotides containing 2'-fluoro arabino nucleic acid (FANA), indicating a broader range of kinases may interact with 2'-fluoro-substituted nucleosides idtdna.com. The activation of these analogs is subject to cellular regulation; for example, dCK activity is inhibited by deoxycytidine 5'-triphosphate (dCTP), which can create a feedback loop affecting the efficacy of the analog nih.gov.

Table 1: Kinetic Parameters of Deoxycytidine Kinase (dCK) with Deoxycytidine and a Fluorinated Analog

SubstrateKₘ (µM)
Deoxycytidine (CdR)1.5 nih.gov
Gemcitabine (B846) (dFdC)4.6 nih.gov

This table presents data for the related compound gemcitabine to illustrate the action of dCK on fluorinated nucleosides.

Modulation of Thymidine Phosphorylase Activity

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in nucleoside metabolism. It catalyzes the reversible phosphorolysis of thymidine, deoxyuridine, and their analogs to their respective bases and 2-deoxy-D-ribose 1-phosphate. While TP's primary substrates are pyrimidine (B1678525) nucleosides, its activity can be modulated by purine nucleosides oup.com.

Specifically, 2'-deoxyinosine (B131508), the parent compound of this compound, has been identified as a modulator of TP activity. It enhances the enzymatic conversion of the chemotherapeutic agent 5-fluorouracil (B62378) (FUra) to its active metabolites researchgate.nettrilinkbiotech.comresearchgate.net. 2'-deoxyinosine functions by providing the TP cofactor, deoxyribose 1-phosphate, which drives the enzymatic reaction trilinkbiotech.com. This biochemical modulation can dramatically increase the sensitivity of cancer cells to FUra. Studies have shown that associating 2'-deoxyinosine with FUra can lead to a significant increase in cytotoxicity, enhanced inhibition of thymidylate synthase, and a corresponding reduction in tumor growth nih.govglenresearch.com. For example, combining FUra with 2'-deoxyinosine has been shown to increase the sensitivity of HT29 and SW620 colorectal cancer cell lines by 38 to 700 times, respectively researchgate.net.

There is currently a lack of specific research detailing the modulatory effects of this compound on thymidine phosphorylase activity. The influence of the 2'-fluoro substituent on the ability of the inosine base to interact with and modulate TP remains an area for further investigation.

Conformational Dynamics and Structural Determinants of Biological Function

The introduction of a highly electronegative fluorine atom at the 2'-position of the deoxyribose sugar ring has profound stereoelectronic effects that dictate the molecule's three-dimensional structure. These conformational preferences are critical determinants of its biological function, influencing how it is recognized by enzymes and how it affects the stability of nucleic acid structures.

Impact of 2'-Fluorination on Sugar Pucker Conformation

The electronegativity of the 2'-substituent strongly influences this equilibrium. The 2'-fluoro group in a ribo configuration (as in 2'-F-RNA) biases the sugar pucker strongly towards the C3'-endo conformation nih.govglenresearch.comglenresearch.comoup.com. This preorganizes the nucleotide into an A-form geometry, which is favorable for binding to RNA targets. In contrast, a 2'-fluoro group in an arabino configuration (2'F-ANA) directs the sugar to adopt a C2'-endo or O4'-endo (South-type) pucker, which is more akin to the conformation found in B-form DNA nih.govacs.orgresearchgate.net. This highlights how the stereochemistry of the fluorine substitution can be used to lock the sugar into a specific conformational state.

Table 2: Preferred Sugar Pucker Conformations

Nucleic Acid / AnalogPreferred Sugar PuckerResulting Helix Geometry
DNAC2'-endo (South) colostate.eduB-form colostate.edu
RNAC3'-endo (North) colostate.eduA-form colostate.edu
2'-Fluoro-RNA (ribo)C3'-endo (North) nih.govglenresearch.comA-form glenresearch.com
2'-Fluoro-ANA (arabino)C2'-endo / O4'-endo (South) researchgate.netB-form-like glenresearch.com

Influence on Glycosidic Bond Stability and Nuclease Resistance

The 2'-fluoro modification significantly enhances the stability of the N-glycosidic bond, which links the nucleobase to the sugar. Gas-phase studies on protonated 2'-fluoro-substituted purine nucleosides demonstrated that their glycosidic bonds are more stable than those of their canonical DNA (2'-H) and RNA (2'-OH) counterparts. The stability was found to increase with the electronegativity of the 2'-substituent, in the order of H < OH < F nih.gov. Oligonucleotides containing 2'-fluoroarabinonucleic acid (2'F-ANA) also show dramatically increased stability against acid-catalyzed hydrolysis compared to DNA and RNA researchgate.net.

This inherent stability contributes to an increased resistance to enzymatic degradation by nucleases. Oligonucleotides modified with 2'-fluoro nucleotides are more resistant to cleavage by endo- and exonucleases than unmodified DNA and RNA idtdna.comresearchgate.netnih.govbiosyn.com. This property is crucial for therapeutic applications of oligonucleotides, such as antisense and siRNA technologies, as it prolongs their half-life in biological systems researchgate.netresearchgate.net. While the 2'-fluoro modification confers a degree of nuclease resistance, it is sometimes used in combination with other modifications, such as phosphorothioate (B77711) bonds, to achieve maximum stability idtdna.com.

Effects on Nucleic Acid Duplex and Triplex Stability

The incorporation of 2'-fluoro-modified nucleosides into oligonucleotides has a significant stabilizing effect on nucleic acid duplexes. The C3'-endo sugar pucker induced by the 2'-fluoro-ribo modification preorganizes the oligonucleotide backbone into an A-form helix, which is favorable for binding to complementary RNA strands glenresearch.com. This results in a substantial increase in the thermal stability (Tₘ) of the resulting duplex.

For 2'-F-RNA hybridized to a target RNA strand, the Tₘ increases by approximately 1.8°C per modification relative to an unmodified DNA oligonucleotide hybridizing to the same target nih.govglenresearch.com. This enhanced stability is driven by a favorable enthalpy change (ΔH°), which stems from stronger Watson-Crick hydrogen bonding and improved base-stacking interactions oup.comnih.gov.

Table 3: Increase in Duplex Thermal Stability (Tₘ) per 2'-Fluoro Modification

Duplex TypeΔTₘ per Modification (°C)
2'-F-RNA / RNA+1.8 glenresearch.com
2'-F-ANA / RNAPositive increase observed nih.gov
2'-F-RNA / DNA+0.5 (fully substituted) glenresearch.com
2'-F-ANA / DNA+0.2 to +0.9 (sequence dependent) nih.gov

The effect on triplex stability is more complex. Studies have shown that a third strand composed of 2'F-RNA (C3'-endo) actually exhibits a reduced affinity for target DNA duplexes compared to an unmodified RNA third strand. Conversely, a third strand made of 2'F-ANA, which favors a C2'-endo pucker, leads to a considerable increase in binding affinity to duplex DNA nih.gov. This suggests that matching the sugar pucker of the third strand to the geometry of the target duplex is crucial for stable triplex formation.

Biological Activities and Preclinical Efficacy of 2 Fluoro 2 Deoxyinosine and Analogues

Antiviral Spectrum and Potency

2'-Fluoro-2'-deoxyinosine and its analogues have demonstrated a broad spectrum of antiviral activity, effectively inhibiting the replication of various viruses in preclinical studies. This activity is largely attributed to their ability to act as chain terminators during viral DNA or RNA synthesis.

Inhibition of Viral Replication in Cellular Models

The antiviral potency of 2'-fluoro-substituted nucleoside analogues has been extensively evaluated in various cell-based assays. For instance, a number of novel 2'-fluoro-2',3'-unsaturated D- and L-nucleosides have shown potent anti-Hepatitis B virus (HBV) activity in the HepG2-2.2.15 cell system. Notably, β-L-2'-fluoro-2',3'-dideoxy-2',3'-didehydrocytidine (L-2'-Fd4C) and β-L-2'-fluoro-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine (L-2'-Fd4FC) exhibited median effective concentrations (EC50) of 0.002 µM and 0.004 µM, respectively. The D-enantiomer, D-2'-Fd4FC, was also potent with an EC50 of 0.05 µM. oup.com

Similarly, 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) has been identified as a potent and selective inhibitor of Hepatitis C virus (HCV) replication in a subgenomic HCV replicon assay system. oup.com It demonstrated a 90% effective concentration (EC90) of 5.0 μM with low cytotoxicity. oup.com Furthermore, the analogue 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) has displayed exceptional potency against Human Immunodeficiency Virus type 1 (HIV-1), inhibiting its replication in activated peripheral blood mononuclear cells with an EC50 as low as 50 pM. nih.gov

Table 1: Antiviral Activity of this compound Analogues in Cellular Models

Compound Virus Cell Line Potency (EC50/EC90)
L-2'-Fd4C Hepatitis B Virus (HBV) HepG2-2.2.15 0.002 µM (EC50) oup.com
L-2'-Fd4FC Hepatitis B Virus (HBV) HepG2-2.2.15 0.004 µM (EC50) oup.com
D-2'-Fd4FC Hepatitis B Virus (HBV) HepG2-2.2.15 0.05 µM (EC50) oup.com
2'-deoxy-2'-fluoro-2'-C-methylcytidine Hepatitis C Virus (HCV) Replicon Assay 5.0 µM (EC90) oup.com
4′-ethynyl-2-fluoro-2′-deoxyadenosine HIV-1 Activated PBMCs 50 pM (EC50) nih.gov

Evaluation in Specific Viral Infection Contexts (e.g., HIV, Hepatitis Viruses)

In the context of specific viral infections, analogues of this compound have shown significant promise. Research on purine (B94841) nucleosides containing the 2-deoxy-2-fluoro-beta-L-arabinofuranosyl moiety revealed that the adenine (B156593) and hypoxanthine (B114508) derivatives exhibit good in vitro anti-HBV activity with EC50 values of 1.5 µM and 8 µM, respectively, in HepG2 2.2.15 cells, without significant toxicity up to 200 µM. researchgate.net

For HCV, a series of purine nucleosides with a 2'-deoxy-2'-fluoro-2'-C-methylribofuranosyl moiety were synthesized and evaluated. It was found that nucleosides with a 2-amino group on the purine base were effective in reducing HCV RNA levels in a subgenomic replicon assay. ashpublications.org

The analogue 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), also known as MK-8591, has been extensively studied for its anti-HIV activity. It is a nucleoside reverse transcriptase translocation inhibitor (NRTTI) with potent activity against wild-type and most NRTI-resistant HIV-1 strains. nih.gov The active metabolite, EFdA-triphosphate, has a prolonged intracellular half-life, suggesting the potential for less frequent dosing. nih.gov

Anticancer Potential in Malignancy Research

Beyond their antiviral properties, this compound and its analogues have demonstrated significant potential as anticancer agents. Their mechanism of action in cancer cells often involves the inhibition of DNA synthesis and the induction of programmed cell death.

Cytotoxic Effects on Cancer Cell Lines

A number of 2'-fluorinated nucleoside analogues have exhibited potent cytotoxic effects against a range of human cancer cell lines. For example, 2'-deoxy-2'-fluoro-4'-selenoarabinofuranosyl-cytosine (2'-F-4'-seleno-ara-C) has shown highly potent anticancer activity in all tested cancer cell lines, proving to be more potent than the established chemotherapeutic agent ara-C. nih.gov Another analogue, 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine, was found to be a potent inhibitor of K562 chronic myelogenous leukemia cell growth, with a 50% inhibitory concentration (IC50) of only 5 nM after 72 hours of continuous incubation. researchgate.net

Table 2: Cytotoxic Effects of this compound Analogues on Cancer Cell Lines

Compound Cancer Cell Line IC50 Value
2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine K562 (Chronic Myelogenous Leukemia) 5 nM researchgate.net
2'-F-4'-seleno-ara-C Various Cancer Cell Lines More potent than ara-C nih.gov

Induction of Apoptosis and Cell Cycle Modulation in Tumor Models

A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. Studies have shown that 2-chloro-2'-deoxyadenosine (CldAdo) and 9-beta-D-arabinosyl-2-fluoroadenine (F-ara-A) are potent inducers of apoptosis in lymphocytes from patients with chronic lymphocytic leukemia (CLL). nih.govsid.ir In vitro exposure of these leukemic cells to the compounds for 24 to 72 hours resulted in characteristic features of apoptosis, including DNA cleavage into nucleosomal-sized multimers. nih.govsid.ir The drug-induced DNA fragmentation was found to be both time and dose-dependent. nih.gov

Further investigations into the mechanism revealed that the 5'-triphosphate metabolite of 2-chloro-2'-deoxyadenosine can cooperate with cytochrome c and Apaf-1 to activate caspase-3, a key executioner enzyme in the apoptotic cascade, in a cell-free system. pnas.org This activation of the caspase proteolytic cascade, in conjunction with DNA strand break formation, provides a potent mechanism for the cytotoxic effects of these analogues, even in non-dividing lymphocytes. pnas.org

In terms of cell cycle modulation, treatment of Ehrlich ascites tumor cells with 2-deoxyguanosine for 24 hours led to an accumulation of cells in the G0/G1 phase, indicating a G1 arrest. researchgate.net This disruption of the normal cell cycle progression is another important aspect of the anticancer activity of these nucleoside analogues.

Synergistic Effects with Established Chemotherapeutic Agents

The potential of this compound analogues to enhance the efficacy of existing chemotherapeutic drugs is an area of active investigation. Research has shown that combining 2'-deoxyinosine (B131508) with 5-fluorouracil (B62378) (5-FU) can significantly increase the sensitivity of human colorectal cancer cell lines to 5-FU. This combination has been shown to enhance both early and late apoptosis induced by 5-FU in HT29 and SW620 cell lines. ashpublications.org

Furthermore, the analogue 5-fluoro-2'-deoxyuridine (B1346552) (FUdR) has been shown to act synergistically with 5-hydroxymethyl-2'-deoxyuridine (B45661) (hmUdR) in enhancing the cytotoxicity of 5-FU in various cancer cell lines. oup.com These findings suggest that 2'-fluoro-substituted nucleosides could be valuable components of combination chemotherapy regimens, potentially allowing for lower doses of conventional drugs and reducing associated toxicities.

Applications in Advanced Molecular Biology and Gene Technologies

The unique electrochemical properties of the fluorine atom, when incorporated at the 2'-position of the ribose sugar in nucleosides like inosine (B1671953), have led to the development of powerful tools for molecular biology and gene technologies. The resulting this compound and its analogues offer enhanced stability and functionality, making them invaluable in the design of therapeutic oligonucleotides and sophisticated molecular probes.

Design and Application of 2'-Fluoro-Modified RNA Oligonucleotides (siRNAs, Aptamers, Antagomirs)

The introduction of a 2'-fluoro (2'-F) modification to RNA oligonucleotides is a widely adopted strategy to improve their therapeutic potential. This single atomic substitution enhances nuclease resistance and increases binding affinity to target sequences, properties that are critical for the efficacy of siRNAs, aptamers, and antagomirs. biosyn.comcreative-biolabs.com The fluorine atom, being highly electronegative, favors a C3'-endo sugar pucker, which pre-organizes the oligonucleotide into an A-form helix, characteristic of RNA duplexes. nih.gov This conformational effect contributes to a higher melting temperature (Tm) and more stable binding. glenresearch.com

siRNAs (Small interfering RNAs): The therapeutic action of siRNAs, which relies on the RNA interference (RNAi) pathway to silence specific genes, is often hampered by their rapid degradation by cellular nucleases. Incorporating 2'-fluoro modifications, particularly in pyrimidine (B1678525) residues (cytidine and uridine), has been shown to significantly increase the stability of siRNA duplexes in human plasma without compromising their gene-silencing activity. glenresearch.com This enhanced stability translates to more potent and persistent in vivo effects. biosyn.com

Aptamers: Aptamers are short, single-stranded nucleic acid sequences that fold into specific three-dimensional structures to bind targets like proteins with high affinity and specificity. The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process used to generate aptamers can be performed with modified nucleotides. Using 2'-fluoro-modified pyrimidines during the selection process directly yields aptamers that are resistant to nuclease degradation, a crucial feature for therapeutic applications. mdpi.com This modification also contributes to higher binding affinities compared to their unmodified RNA counterparts. creative-biolabs.comnih.gov

Antagomirs: Antagomirs, or anti-miRNA oligonucleotides (AMOs), are designed to bind to and inhibit endogenous microRNAs (miRNAs). To achieve effective inhibition in vivo, antagomirs require extensive chemical modifications to ensure stability and high affinity for their target miRNA. 2'-Fluoro modifications are used to increase the potency of these molecules by enhancing their binding affinity. nih.gov However, the 2'-F modification alone provides limited nuclease resistance in single-stranded oligonucleotides like antagomirs. Therefore, it is typically used in combination with other modifications, such as a phosphorothioate (B77711) (PS) backbone, to achieve the necessary stability for therapeutic use. nih.gov

Oligonucleotide TypePrimary Benefit of 2'-Fluoro ModificationKey Research Finding
siRNA Increased stability in plasma, enhanced potency.siRNAs synthesized with 2'-F pyrimidines show greatly increased stability against nuclease degradation compared to unmodified siRNA. glenresearch.com
Aptamer Enhanced nuclease resistance, higher binding affinity.In vitro selection using 2'-F-pyrimidine RNA libraries yields nuclease-resistant aptamers that specifically recognize their targets. mdpi.com
Antagomir Increased binding affinity and potency.2'-F nucleotides can yield higher potency than 2'-O-methyl versions but require additional modifications like a phosphorothioate backbone for sufficient nuclease resistance. nih.gov

Utility in Affinity-Based Studies of RNA-Binding Proteins

The study of RNA-protein interactions is fundamental to understanding gene regulation. Affinity chromatography is a cornerstone technique used to isolate RNA-binding proteins (RBPs) that interact with a specific RNA sequence. This method involves immobilizing an RNA "bait" on a solid matrix and identifying the proteins from a cellular extract that bind to it. nih.govtandfonline.com

A significant challenge in this technique is the presence of endogenous RNases in cell extracts, which can degrade the RNA bait, leading to failed experiments or misleading results. tandfonline.com Furthermore, some proteins may bind indirectly to the bait by tethering to other RNAs that are bound to the primary RBP. tandfonline.com

The use of 2'-fluoro-modified RNA oligonucleotides provides a robust solution to these problems. By synthesizing the RNA bait with 2'-fluoro-substituted pyrimidines (2'-F-dCTP and 2'-F-dUTP), the resulting RNA becomes highly resistant to RNase A and other common nucleases. nih.govtandfonline.com This allows for two key advantages:

Protection of the Bait: The affinity column remains intact throughout the experiment, even in RNase-rich extracts. tandfonline.com

Validation of Direct Interactions: The extract can be pre-treated with RNases to eliminate cellular RNAs. Any protein that still binds to the nuclease-resistant 2'-F-RNA bait is more likely to be interacting directly with the sequence rather than being tethered through another RNA molecule. tandfonline.com

Studies have demonstrated that these fluorinated RNAs can be efficiently coupled to an agarose (B213101) matrix and that the modification does not disrupt the binding of known RBPs, such as hnRNP M. nih.govtandfonline.com This validates the use of 2'-fluoro-modified RNA as a reliable tool for the affinity purification and characterization of direct RNA-protein interactions.

FeatureUnmodified RNA Bait2'-Fluoro-Modified RNA Bait
Nuclease Resistance Low; susceptible to degradation by RNases in cell extracts.High; resistant to common RNases like RNase A. nih.govtandfonline.com
Use with RNase-Treated Extracts Not feasible; the bait would be degraded.Feasible; allows for the elimination of RNA-tethered indirect binders. tandfonline.com
Interaction Studied Direct and indirect (RNA-tethered) binding.Primarily direct binding when used with RNase-treated extracts. tandfonline.com
Reliability Variable; can be compromised by RNA degradation.High; provides a more stable platform for consistent results. tandfonline.com

Development as Mechanistic Probes for Nucleic Acids and Proteins

The fluorine atom is not only a stabilizing modification but also a powerful biophysical and biochemical probe. Its unique properties—a small van der Waals radius, high electronegativity, and a nucleus (19F) with excellent properties for Nuclear Magnetic Resonance (NMR) spectroscopy—allow oligonucleotides containing 2'-fluoro modifications to be used as sophisticated tools to investigate the mechanisms of biological processes. iu.edu

Probing Interactions with 19F NMR: The 19F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR studies. acs.org Since fluorine is virtually absent from biological systems, there is no background signal, allowing for the clear detection of a 19F-labeled molecule. By site-specifically incorporating a 2'-fluoro-modified nucleotide, such as this compound, into an RNA molecule, the fluorine atom can serve as a sensitive reporter. Upon the binding of a protein or other molecule to the RNA, the local chemical environment around the fluorine atom changes, resulting in a detectable shift in its NMR signal. frontiersin.org This approach can be used to:

Confirm binding events between RNA and proteins. frontiersin.org

Identify the specific region of the RNA involved in the interaction.

Characterize conformational changes in the RNA or protein upon complex formation. acs.org

Convertible Nucleosides for Cross-Linking Studies: this compound has been ingeniously developed as a "convertible" nucleoside, acting as a precursor for creating specific cross-links. In this application, the oligonucleotide is synthesized with 2-fluoro-deoxyinosine (a DNA analogue, but the principle applies). Post-synthesis, the fluorine atom on the inosine base can be displaced by reacting it with a primary amine. genelink.combiosyn.com By using a primary amine that contains a reactive group, such as a thiol, this position becomes a handle for creating a covalent linkage. This strategy has been used to study the intricate DNA translocation mechanism of HIV-1 reverse transcriptase by creating a stable, disulfide-crosslinked complex between a modified oligonucleotide and a kinetic intermediate of the enzyme. genelink.combiosyn.com This covalent trapping of an enzyme-substrate complex is a powerful method for mechanistic investigation.

Application as a ProbeTechniqueInformation GainedExample
Interaction Reporter 19F NMR SpectroscopyBinding site mapping, conformational changes, binding affinity.A change in the 19F chemical shift of a 2'-F-RNA upon protein addition indicates a direct interaction at that site. frontiersin.org
Cross-linking Precursor Chemical Synthesis & Cross-linkingCovalent trapping of interaction partners, structural analysis of transient complexes.2-Fluoro-deoxyinosine is converted to an N2-thiol-dG derivative to form a disulfide bond with an enzyme intermediate. genelink.combiosyn.com

Pharmacological and Preclinical Investigation of 2 Fluoro 2 Deoxyinosine Based Therapeutics

Prodrug Design and Bioconversion Pathways

The inherent properties of 2'-Fluoro-2'-deoxyinosine necessitate the use of prodrug strategies to optimize its therapeutic index. These strategies are designed to enhance its delivery to target tissues and ensure its activation at the site of action, thereby minimizing systemic toxicity.

Strategies for Enhanced Bioavailability and Targeted Delivery

Prodrug design is a critical strategy to overcome the limitations of nucleoside analogs, such as this compound, which often exhibit poor oral bioavailability due to their high polarity and limited intestinal permeability. By chemically modifying the parent drug, its lipophilicity can be increased, facilitating better absorption. Common approaches include the addition of amino-esters or phospholipid moieties. These modifications can also be designed to target specific transporters present in the intestine to promote uptake.

One of the key advantages of a prodrug is its ability to remain stable during transport and then readily degrade to the active parent drug at the target site. This targeted delivery minimizes off-target effects and enhances the therapeutic efficacy of the drug. For instance, modifying the structure of a nucleoside analog can improve its ability to penetrate the cell membrane. The high electronegativity of the fluorine atom in this compound not only enhances the lipophilicity of the compound but also contributes to its enzymatic stability and resistance to metabolic processes, which in turn improves its bioavailability.

Recent advancements in prodrug strategies have focused on creating derivatives that can be selectively activated by enzymes that are overexpressed in tumor tissues. This approach, known as enzyme-activated prodrug therapy, is a cornerstone of modern targeted cancer therapy.

Enzyme-Activated Prodrug Systems in Cancer Therapy (e.g., DEPT)

Enzyme-activated prodrug therapy is a promising strategy for cancer treatment that involves the delivery of a non-toxic prodrug that is converted into a potent cytotoxic agent by an enzyme that is either endogenous to the tumor microenvironment or exogenously introduced. nih.govrsc.org This approach allows for high concentrations of the active drug to be localized at the tumor site, thereby reducing systemic toxicity. mdpi.comoncohemakey.com

A well-studied example is Gene-Directed Enzyme Prodrug Therapy (GDEPT), where a gene encoding a non-human enzyme is delivered to tumor cells, followed by the administration of a non-toxic prodrug. nih.govscivisionpub.commdpi.com One such system utilizes the E. coli purine (B94841) nucleoside phosphorylase (PNP) enzyme. nih.govmedchemexpress.com This bacterial enzyme can cleave the prodrug 2'-deoxy-2'-fluoroadenosine (dFAdo) into the highly toxic purine analog 2-fluoroadenine (B1664080) (2-FAde). medchemexpress.com Human PNP, in contrast, does not act on 6-amino purine nucleosides like dFAdo, making this a highly specific tumor-killing strategy. mdpi.com The released 2-FAde can readily diffuse across cell membranes, creating a "bystander effect" that kills neighboring, non-transfected tumor cells. mdpi.comscivisionpub.com

Another approach is Immobilized-Directed Enzyme Prodrug Therapy (IDEPT), where the enzyme is immobilized on a solid matrix, such as magnetic nanoparticles, and targeted to the tumor. ucm.esmdpi.com A study demonstrated that a His-tagged Leishmania mexicana type I 2′-deoxyribosyltransferase (His-LmPDT) covalently attached to magnetic iron oxide nanoparticles could effectively hydrolyze dFAdo. ucm.esmdpi.com This system showed a significant reduction in the survival of HeLa cancer cells when treated with dFAdo. ucm.es

These enzyme-activated systems highlight the potential of this compound-based prodrugs in achieving targeted and effective cancer therapy.

Preclinical Pharmacodynamics and Efficacy Studies

The preclinical evaluation of this compound-based therapeutics has provided crucial insights into their mechanism of action, efficacy, and potential for clinical translation. These studies encompass both in vitro assessments of cancer cell lines and in vivo evaluations in animal models.

In Vitro Assessment of Cell Line Sensitivity and Resistance

The in vitro cytotoxic activity of fluorinated nucleoside analogs has been evaluated in various cancer cell lines. For instance, a related compound, 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine (B156593) (Cl-F-araA), demonstrated potent antiproliferative activity against several human colon tumor cell lines, including HCT116, HT-29, DLD-1, and WiDr, with a 50% growth-inhibitory concentration (IC50) of 0.26 microM after a 72-hour exposure. nih.gov The cytotoxic action of these analogs generally relies on their phosphorylation to the triphosphate form, which can then be incorporated into DNA, leading to chain termination and inhibition of DNA synthesis. nih.govnih.gov

However, the development of drug resistance is a significant challenge in cancer chemotherapy. nih.gov Mechanisms of resistance to nucleoside analogs can be multifactorial and include:

Altered enzyme activities: Reduced activity of activating enzymes like deoxycytidine kinase (dCK), which is responsible for the initial phosphorylation of the drug, can lead to decreased levels of the active triphosphate form. nih.govnih.gov

Increased intracellular pools of competing natural nucleosides: Elevated levels of the natural counterpart, such as deoxyadenosine (B7792050) triphosphate (dATP), can compete with the drug's triphosphate form for incorporation into DNA, thereby reducing its efficacy. nih.gov

Mutations in target enzymes: Alterations in DNA polymerase or other target enzymes can reduce their affinity for the activated drug. youtube.com

Enhanced drug efflux: Increased expression of drug transporters can actively pump the drug out of the cell, lowering its intracellular concentration.

Understanding these resistance mechanisms is crucial for developing strategies to overcome them and improve the therapeutic outcomes of this compound-based treatments.

In Vivo Evaluation in Xenograft and Animal Models

Preclinical in vivo studies using animal models are essential for evaluating the antitumor efficacy and pharmacokinetic properties of new cancer therapeutics. nih.govnih.govresearchgate.netresearchgate.netbiomodels.com Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used for this purpose. nih.gov

In a study evaluating the in vivo efficacy of the related compound Cl-F-araA, potent antitumor activity was observed against four human colon tumor xenograft models (HT-29, WiDr, Co-3, and COLO-320DM). nih.gov Notably, oral administration of Cl-F-araA showed significantly superior activity compared to intravenous administration, leading to tumor regression or stasis. nih.gov This highlights the potential for developing orally bioavailable this compound-based drugs.

Another study investigated the combination of 2'-deoxyinosine (B131508) with 5-fluorouracil (B62378) (5-FU) in nude mice with SW620 human colorectal cancer xenografts. The combination significantly reduced tumor growth by 57%, whereas 5-FU alone had little effect. aacrjournals.org These findings suggest that this compound could also be explored in combination therapies to enhance the efficacy of existing chemotherapeutic agents.

The selection of appropriate animal models is critical for the predictive value of preclinical studies. nih.govresearchgate.netresearchgate.net These models allow for the assessment of not only antitumor activity but also the potential for toxicity and the determination of a therapeutic window.

Metabolic Fate and Biotransformation

The metabolic pathway of fluorinated nucleosides is a key determinant of their therapeutic activity and toxicity. The fluorine atom plays a crucial role in altering the electronic and steric properties of the molecule, which can significantly impact its metabolism and enzymatic stability. mdpi.com

Upon entering the cell, this compound and its prodrugs undergo a series of biotransformation steps. For the prodrug 2'-deoxy-2'-fluoroadenosine, the first step is often its conversion to this compound via deamination. Subsequently, these nucleosides are typically phosphorylated by cellular kinases, such as deoxycytidine kinase, to their active triphosphate forms. nih.gov The presence of the fluorine atom can make the resulting deaminated product resistant to hydrolysis by purine nucleoside phosphorylase, thus preventing its rapid degradation and prolonging its intracellular half-life. nih.gov

The triphosphate metabolites of these fluorinated nucleosides are the ultimate cytotoxic agents. They act as antimetabolites, interfering with nucleic acid synthesis by inhibiting key enzymes like DNA polymerase and ribonucleotide reductase, and by being incorporated into DNA, leading to chain termination. nih.govnih.gov

The insertion of a fluorine atom can also restrict the oxidative metabolism of the drug, providing stability against degradation by enzymes like adenosine (B11128) deaminase. nih.govmdpi.com This enhanced metabolic stability can lead to higher and more sustained intracellular concentrations of the active drug, potentially improving its therapeutic efficacy. The study of the metabolic fate and biotransformation of this compound-based therapeutics is essential for understanding their mechanism of action and for designing more effective and less toxic anticancer agents.

Identification of Key Metabolic Enzymes and Pathways

The metabolic fate of this compound and related 2'-fluoro-modified nucleoside analogs is primarily governed by enzymes involved in the purine salvage pathway. nih.gov The introduction of a fluorine atom at the 2' position of the deoxyribose sugar ring significantly influences the interaction of these compounds with key metabolic enzymes, altering their pharmacokinetic and pharmacodynamic profiles compared to their non-fluorinated counterparts. mdpi.com

A primary route for the formation of this compound in vivo is through the deamination of its corresponding adenosine analog, 2'-Fluoro-2'-deoxyadenosine (B150665). This conversion is catalyzed by adenosine deaminase (ADA). nih.gov This is a common metabolic pathway for purine nucleoside analogs, where the adenosine derivative acts as a prodrug that is biotransformed into the inosine (B1671953) derivative. nih.govnih.gov

Once formed or administered, the key metabolic pathway for the activation of this compound is sequential phosphorylation. This anabolic process is initiated by cellular kinases, which convert the nucleoside into its 5'-monophosphate form. Subsequent phosphorylation steps, catalyzed by other cellular kinases, lead to the formation of the diphosphate (B83284) and ultimately the triphosphate metabolite. Studies on similar 2'-fluoro-nucleoside analogs, such as 2'-F-dd-ara-A, indicate that the initial phosphorylation can be catalyzed by enzymes like 2'-deoxycytidine (B1670253) kinase. nih.gov This multi-step phosphorylation is crucial as the triphosphate form is the pharmacologically active moiety.

A critical aspect of the metabolism of this compound is its resistance to catabolism by purine nucleoside phosphorylase (PNP). nih.govnih.gov This enzyme is responsible for cleaving the glycosidic bond of many purine nucleosides, leading to their inactivation and clearance. nih.gov The 2'-fluoro substitution provides steric hindrance and alters the electronic properties of the sugar moiety, rendering the compound a poor substrate for PNP. This metabolic stability is a significant advantage, leading to a longer intracellular half-life and increased systemic exposure compared to non-fluorinated analogs like 2',3'-dideoxyinosine (ddI). nih.gov

The key metabolic pathways and enzymes involved are summarized in the table below.

Pathway Enzyme Description Reference
Prodrug Conversion (Anabolism) Adenosine Deaminase (ADA)Catalyzes the deamination of a 2'-fluoro-2'-deoxyadenosine precursor to form this compound. nih.gov
Activation (Anabolism) Deoxycytidine Kinase / Other KinasesInitiates the sequential phosphorylation of this compound to its active triphosphate form. nih.gov
Catabolism (Resistance) Purine Nucleoside Phosphorylase (PNP)This compound exhibits high resistance to cleavage by this enzyme, preventing premature degradation. nih.govnih.gov

Characterization of Active and Inactive Metabolites

Active Metabolites:

The primary active metabolites of this compound are its phosphorylated derivatives: this compound 5'-monophosphate (2'-FdIMP), this compound 5'-diphosphate (2'-FdIDP), and this compound 5'-triphosphate (2'-FdITP). The triphosphate form, 2'-FdITP, is considered the ultimate active moiety. Research on analogous compounds demonstrates that the di- and triphosphate forms accumulate in cells and are responsible for the therapeutic effects. nih.gov For instance, in studies with 2'-fluoro-dideoxyarabinosyladenine, the accumulation of its di- and triphosphate metabolites was significantly greater than those of its non-fluorinated parent compound. nih.gov The active triphosphate metabolite typically functions as a competitive inhibitor or an alternative substrate for viral or cellular polymerases, leading to the termination of DNA chain elongation.

Inactive Metabolites:

Due to its significant resistance to purine nucleoside phosphorylase (PNP), this compound does not readily undergo cleavage of its glycosidic bond. nih.govnih.gov This metabolic stability minimizes the formation of the primary inactive catabolites that are common for other purine nucleosides, namely the free purine base (hypoxanthine) and the sugar moiety (2-deoxy-2-fluoro-ribose). The resistance to PNP-mediated degradation is a key feature that distinguishes it from compounds like 2',3'-dideoxyinosine (ddI), which is substantially metabolized by this pathway. nih.gov Any amount of hypoxanthine (B114508) formed would be further metabolized to uric acid and eliminated. researchgate.net

The table below details the key metabolites and their activity status.

Metabolite Abbreviation Activity Description Reference
This compound 5'-monophosphate2'-FdIMPActive Precursor The initial product of phosphorylation by cellular kinases. nih.gov
This compound 5'-diphosphate2'-FdIDPActive Precursor An intermediate in the anabolic pathway leading to the triphosphate form. nih.gov
This compound 5'-triphosphate2'-FdITPActive The ultimate pharmacologically active metabolite that inhibits polymerases. nih.gov
HypoxanthineInactive The purine base that would be released upon cleavage by PNP; formation is minimal due to enzymatic resistance. nih.govresearchgate.net

Advanced Research Methodologies and Analytical Techniques for 2 Fluoro 2 Deoxyinosine Studies

Structural Elucidation and Interaction Analysis

Determining the three-dimensional structure of 2'-Fluoro-2'-deoxyinosine and its interactions with biological macromolecules is fundamental to understanding its mechanism of action. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques employed for this purpose.

X-ray Crystallography for Enzyme-Ligand Complexes

X-ray crystallography provides high-resolution structural data of molecules in their crystalline state. This technique is invaluable for visualizing the precise atomic arrangement of this compound and how it binds to the active sites of target enzymes.

The crystal structure of 2'-deoxy-2'-fluoroinosine monohydrate has been determined, revealing key conformational features. In a notable study, the compound crystallized in the space group P2(1)2(1)2(1) with two independent nucleoside molecules (A and B) in the asymmetric unit. These two molecules exhibit different conformations regarding the glycosidic bond, with molecule A in a syn conformation and molecule B in an anti conformation mdpi.com. The sugar ring pucker for both molecules was found to be a twisted conformation, with molecule A being C(3')-endo-C(4')-exo and molecule B being C(4')-exo-C(3')-endo mdpi.com. This preference for a C(3')-endo type pucker, along with twisted conformations involving C(4')-exo, is considered a characteristic feature of 2'-fluoronucleosides mdpi.com.

When studying enzyme-ligand complexes, co-crystallization of this compound (or its triphosphate form) with a target enzyme, such as a viral polymerase or a kinase, can provide a static snapshot of the binding mode. This information is critical for structure-based drug design, allowing for the optimization of the ligand to enhance binding affinity and specificity.

ParameterMolecule AMolecule B
Glycosidic Bond Conformationsynanti
Sugar PuckerC(3')-endo-C(4')-exoC(4')-exo-C(3')-endo
Pseudorotation Phase Angle (P)29°41°
Exocyclic C(4')-C(5') Bondgauche+gauche+

Table 1: Conformational Parameters of the Two Independent Molecules of 2'-deoxy-2'-fluoroinosine in the Crystal Structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing insights that are complementary to the static picture from X-ray crystallography. For this compound, NMR is instrumental in determining the preferred conformation of the furanose ring and the orientation of the nucleobase.

Biochemical and Cellular Assay Development

To evaluate the biological activity of this compound, a range of biochemical and cellular assays are employed. These assays are designed to measure the compound's effect on specific enzymes and its broader impact on cellular processes.

Enzyme Kinetic Assays and Inhibition Studies

Enzyme kinetic assays are essential for quantifying the inhibitory potency of this compound against its target enzymes. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. For nucleoside analogues, the triphosphate form is often the active inhibitor of polymerases.

In studies of similar 2'-fluoro nucleoside analogues, their triphosphate forms have been shown to be competitive inhibitors of viral polymerases. For instance, the triphosphate of 2'-deoxy-2'-fluoroguanosine (B44010) acts as a competitive inhibitor of influenza virus transcriptase with a Kᵢ of 1.0 µM nih.gov. Kinetic studies can determine key parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), and from these, the inhibition constant (Kᵢ) can be calculated to quantify the inhibitor's potency. These studies often reveal the mechanism of inhibition, such as competitive, non-competitive, or uncompetitive inhibition. Furthermore, the incorporation of the triphosphate analogue into a growing nucleic acid chain can be investigated, which may lead to chain termination, a common mechanism of action for antiviral nucleoside analogues nih.gov.

CompoundTarget EnzymeInhibition Constant (Kᵢ)Mechanism of Action
2'-deoxy-2'-fluoroguanosine triphosphateInfluenza Virus Transcriptase1.0 µMCompetitive Inhibition, Chain Termination
2'-deoxy-2'-fluoroguanosine triphosphate (from resistant virus)Influenza Virus Transcriptase13.1 µMCompetitive Inhibition

Table 2: Enzyme Inhibition Data for a Related 2'-Fluoro Nucleoside Analogue. nih.gov

Quantitative Cell-Based Assays (e.g., cytotoxicity, cell growth, signal transduction)

Cell-based assays are crucial for assessing the biological effects of this compound in a more physiologically relevant context. These assays can measure cytotoxicity, effects on cell proliferation, and modulation of cellular signaling pathways.

Cytotoxicity and Cell Growth Assays: The cytotoxic effects of this compound can be evaluated in various cell lines, including cancer cells and normal cells, to determine its therapeutic index. Standard assays such as the MTT, XTT, or neutral red uptake assays are used to measure cell viability. Cell growth inhibition is often quantified by determining the concentration of the compound that inhibits cell growth by 50% (GI₅₀). For example, in studies of structurally similar compounds like 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine, a potent inhibition of CEM cell growth was observed, with this compound being 50-fold more potent than other related analogues nih.gov.

Signal Transduction Analysis: While specific studies on the effect of this compound on signal transduction pathways are not extensively documented, this is a critical area of investigation. Nucleoside analogues can interfere with various signaling cascades that control cell cycle progression, apoptosis, and other cellular processes. Techniques such as Western blotting can be used to assess the phosphorylation status of key signaling proteins (e.g., Akt, MAP kinases) to determine if these pathways are affected by the compound.

Advanced Separation and Purification Technologies

The synthesis of this compound and its derivatives often results in a mixture of products and unreacted starting materials. Therefore, advanced separation and purification technologies are essential to obtain the compound in high purity for biological testing.

High-performance liquid chromatography (HPLC) is the most widely used technique for the purification of nucleoside analogues. Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. For fluorinated nucleosides, C18 columns are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound can be adjusted by varying the gradient of the organic solvent.

Ion-exchange chromatography (IEX) is another powerful HPLC technique that separates molecules based on their net charge. This method is particularly useful for the purification of the phosphorylated forms of this compound (mono-, di-, and triphosphate), as the negatively charged phosphate (B84403) groups interact with the positively charged stationary phase. A salt gradient is typically used to elute the phosphorylated species from the column. The combination of these chromatographic techniques ensures the high purity of this compound and its metabolites, which is a prerequisite for accurate and reproducible biological studies.

Molecular Biology and Genetic Engineering Approaches

Molecular biology and genetic engineering provide essential tools to investigate the effects of this compound on cellular processes, particularly in the context of gene function and enzyme activity.

The incorporation of this compound into synthetic oligonucleotides is a valuable strategy for studying gene function. The 2'-fluoro modification confers several advantageous properties to these oligonucleotides.

One of the primary benefits is increased resistance to nuclease degradation. The presence of the fluorine atom at the 2'-position of the ribose sugar sterically hinders the action of cellular nucleases that would otherwise rapidly degrade natural DNA or RNA oligonucleotides. This enhanced stability allows the modified oligonucleotides to persist for longer periods within cells, increasing their potential to interact with their target nucleic acid sequences.

Furthermore, the 2'-fluoro modification can enhance the binding affinity of the oligonucleotide to its complementary RNA or DNA target. This is attributed to the fluorine atom's electronegativity, which favors the C3'-endo sugar pucker conformation, similar to that found in RNA. This pre-organization of the sugar moiety can lead to a more stable duplex formation with the target strand.

Properties Conferred by 2'-Fluoro Modification in Oligonucleotides:

PropertyEffect of 2'-Fluoro ModificationRationale
Nuclease Resistance IncreasedSteric hindrance at the 2'-position
Binding Affinity (Tm) IncreasedFavors C3'-endo sugar pucker, similar to RNA
Duplex Stability IncreasedEnhanced binding affinity

These modified oligonucleotides can be used in various applications to study gene function, including:

Antisense Technology: Oligonucleotides containing this compound can be designed to bind to specific messenger RNA (mRNA) molecules, leading to the inhibition of protein translation and thereby silencing the expression of a particular gene.

Aptamers: These are short, single-stranded nucleic acid sequences that can fold into specific three-dimensional structures to bind to target molecules, such as proteins, with high affinity and specificity. The increased stability of 2'-fluoro-modified oligonucleotides makes them attractive candidates for the development of robust aptamers.

By observing the phenotypic effects of gene silencing or target binding by these modified oligonucleotides, researchers can infer the function of the targeted gene or protein.

Reporter gene assays are a powerful tool for studying the activity of enzymes that metabolize nucleoside analogs and for evaluating the activation of prodrugs like this compound. These assays typically involve the use of a reporter gene, such as luciferase or green fluorescent protein (GFP), whose expression is linked to a specific cellular event.

In the context of this compound, a reporter gene assay can be designed to assess its conversion to a cytotoxic metabolite by a specific enzyme, a key step in its potential therapeutic action. For example, in a gene therapy approach, a viral thymidine (B127349) kinase (TK) gene can be introduced into cancer cells. This enzyme can phosphorylate certain nucleoside analogs, including fluorinated ones, initiating their conversion into toxic triphosphate forms that inhibit DNA synthesis and lead to cell death.

A reporter gene assay to study this process could be constructed as follows:

Cell Line Engineering: A cell line is engineered to express the viral thymidine kinase. A second reporter gene, such as luciferase, is also introduced under the control of a constitutive promoter.

Treatment: The engineered cells are treated with this compound.

Mechanism of Action: If the viral TK phosphorylates this compound, it will be converted into its toxic triphosphate form, leading to cell death.

Assay Readout: The activity of the luciferase reporter is measured. A decrease in luciferase activity in the treated cells compared to untreated controls would indicate cell death and, therefore, the successful activation of the this compound prodrug by the viral TK.

This type of assay provides a quantitative measure of enzyme activity and the efficacy of prodrug activation. It is a valuable tool in the screening and development of new enzyme-prodrug systems for therapeutic applications.

Challenges, Future Directions, and Translational Prospects in 2 Fluoro 2 Deoxyinosine Research

Overcoming Synthetic and Purification Hurdles for Complex Analogues

The synthesis of 2'-Fluoro-2'-deoxyinosine and its more complex analogues presents significant challenges that researchers are actively working to overcome. The introduction of the fluorine atom at the 2'-position of the sugar moiety, a key modification for enhanced metabolic stability and biological activity, requires specialized and often harsh fluorinating agents. mdpi.comnih.gov These reagents can lead to side reactions and low yields, complicating the synthetic process. mdpi.com

Two primary strategies are employed for the synthesis of fluorinated nucleosides: the divergent approach, which involves direct fluorination of a pre-existing nucleoside, and the convergent approach, where a fluorinated sugar is coupled with a nucleobase. mdpi.com While the convergent method is often preferred for its versatility in creating diverse analogues, it can suffer from poor stereoselectivity during the glycosylation step, which is the formation of the bond between the sugar and the base. nih.gov

Key challenges in the synthesis and purification of complex this compound analogues include:

Stereoselectivity: Achieving the correct 3D arrangement of atoms (stereochemistry) during synthesis is crucial for biological activity. The fluorination step can be difficult to control, leading to mixtures of isomers that are challenging to separate. mdpi.com

Purification: The final products and intermediate compounds often require purification by techniques such as flash column chromatography. nih.gov Separating the desired product from unreacted starting materials and side products can be a laborious and time-consuming process, especially when dealing with complex mixtures.

Scale-up: Synthesizing sufficient quantities of a compound for preclinical and clinical studies can be a significant hurdle. Reactions that work well on a small laboratory scale may not be easily scalable to produce the larger quantities needed for further development. acs.org

Researchers are continuously developing new synthetic methodologies to address these challenges. This includes the exploration of novel fluorinating agents that are more selective and less harsh, as well as the development of improved catalytic methods to control stereochemistry. nih.govmdpi.com Advances in purification techniques are also crucial for obtaining highly pure compounds for biological evaluation.

Strategies for Optimizing Therapeutic Index and Minimizing Off-Target Effects

A critical aspect of developing any new therapeutic agent is to maximize its effectiveness against the intended target while minimizing harmful effects on healthy cells and tissues. This is often referred to as optimizing the therapeutic index. For this compound and its analogues, several strategies are being explored to achieve this goal.

One key approach is the use of prodrugs. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body, ideally at the site of action. This can help to improve the drug's absorption, distribution, metabolism, and excretion (ADME) properties and reduce off-target toxicity. nih.gov For example, Fludarabine phosphate (B84403) is a water-soluble prodrug that is rapidly converted to the active form, 2-fluoro-vidarabine, within cells. nih.gov

Another important strategy involves modifying the structure of the nucleoside analogue to improve its selectivity for viral or cancer-specific enzymes over host cell enzymes. The incorporation of a fluorine atom at the 2'-position, as in this compound, is itself a strategy to enhance metabolic stability and can contribute to a better therapeutic profile. mdpi.comnih.gov

Strategies to minimize off-target effects also include:

Targeted Delivery: Developing methods to deliver the drug specifically to the diseased cells or tissues can significantly reduce systemic toxicity. This can involve encapsulating the drug in nanoparticles or conjugating it to a molecule that binds to a receptor that is overexpressed on the target cells.

Dose Optimization: Carefully determining the optimal dose and schedule of administration is crucial to maximize efficacy and minimize side effects.

Combination Therapy: Using the fluorinated nucleoside analogue in combination with other drugs that have different mechanisms of action can sometimes allow for lower doses of each drug to be used, thereby reducing toxicity.

Researchers are also increasingly using computational models to predict potential off-target interactions of new drug candidates before they are even synthesized. patsnap.com This can help to guide the design of more selective and less toxic compounds.

Exploration of Novel Therapeutic Targets and Indications

While this compound and other fluorinated nucleosides have been primarily investigated for their antiviral and anticancer properties, researchers are actively exploring their potential for treating a wider range of diseases. nih.gov The ability of these compounds to interfere with nucleic acid synthesis and other cellular processes makes them attractive candidates for a variety of therapeutic applications.

The search for novel therapeutic targets involves identifying key proteins or pathways that are essential for the development or progression of a particular disease and that can be modulated by a fluorinated nucleoside analogue. nih.govnih.gov This often begins with high-throughput screening of compound libraries against a panel of potential targets.

Some of the emerging therapeutic areas for fluorinated nucleosides include:

Autoimmune Diseases: By targeting the rapidly proliferating immune cells that are responsible for the pathology of autoimmune diseases, fluorinated nucleosides may offer a new treatment approach.

Neurological Disorders: Certain neurological conditions, including some types of brain tumors, may be susceptible to treatment with nucleoside analogues that can cross the blood-brain barrier. researchgate.net

Parasitic Infections: The enzymes involved in nucleic acid metabolism in parasites can be sufficiently different from their human counterparts to allow for the development of selective inhibitors.

The exploration of new indications for existing or novel fluorinated nucleosides is a dynamic area of research that holds the promise of expanding the therapeutic utility of this important class of compounds.

Design and Synthesis of Next-Generation Fluorinated Nucleoside Analogues

The design and synthesis of next-generation fluorinated nucleoside analogues is a continuous effort to improve upon the efficacy, selectivity, and safety of existing compounds. nih.gov This involves making strategic modifications to the nucleobase, the sugar moiety, or both, to fine-tune the compound's biological activity. mdpi.com

One area of focus is the synthesis of analogues with multiple fluorine substitutions or with fluorine in combination with other modifications. For example, the combination of a 2'-fluoro group with a modification at the 4'-position of the sugar ring has been shown to be a promising strategy for developing new antiviral agents. nih.govfao.org

Another key trend is the development of carbocyclic nucleoside analogues, in which the oxygen atom in the sugar ring is replaced with a carbon atom. This modification can confer increased stability against enzymatic degradation. The synthesis of 4′-α-fluoro-methyl carbocyclic nucleosides has been reported as a potential strategy for new drug candidates. mdpi.com

The table below summarizes some of the key structural modifications being explored in the design of next-generation fluorinated nucleoside analogues.

Modification Site Type of Modification Potential Advantage
Sugar Moiety 2'-FluorinationEnhanced metabolic stability, altered sugar pucker
4'-Substitution (e.g., ethynyl, azido)Modulation of biological activity, improved selectivity
Carbocyclic RingIncreased stability against enzymatic degradation
Nucleobase Modifications to the purine (B94841) or pyrimidine (B1678525) ringAltered target specificity, improved binding affinity
Phosphate/Prodrug ProTide technologyEnhanced intracellular delivery of the monophosphate form

The synthesis of these next-generation analogues often requires the development of novel synthetic methods and strategies to overcome the challenges associated with introducing multiple modifications in a controlled manner. acs.org

Integration of Computational Modeling with Experimental Data for Rational Drug Design

The integration of computational modeling with experimental data has become an indispensable tool in the rational design of new drugs, including fluorinated nucleoside analogues. patsnap.comnih.gov This approach allows researchers to predict how a molecule will interact with its biological target, to optimize its structure for improved efficacy and reduced toxicity, and to prioritize which compounds to synthesize and test in the laboratory. nih.gov

Computational methods used in drug design include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (the drug molecule) when it binds to a receptor (the target protein). nih.gov This can help to identify key interactions that are important for binding and to guide the design of molecules with improved affinity.

Molecular Dynamics Simulations: These simulations model the movement of atoms in a protein-ligand complex over time, providing insights into the stability of the complex and the dynamics of the binding process. patsnap.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to relate the chemical structure of a series of compounds to their biological activity. patsnap.com These models can be used to predict the activity of new, unsynthesized compounds.

By combining the predictions from these computational models with experimental data from biological assays, researchers can create a feedback loop that accelerates the drug discovery process. For example, if a computational model predicts that a particular modification to this compound will improve its binding to a viral polymerase, this compound can be synthesized and tested. The experimental results can then be used to refine the computational model, leading to more accurate predictions in the future. This iterative process of computational design, chemical synthesis, and biological testing is a powerful strategy for developing novel and improved therapeutic agents. chemrxiv.orgwiley.com

Translational Research Pathways and Clinical Development Potential

The ultimate goal of research on this compound and its analogues is to translate promising laboratory findings into new medicines that can benefit patients. This process, known as translational research, involves a series of steps that bridge the gap between basic science and clinical application. parisbraininstitute.orgnih.gov

The translational research pathway for a new drug candidate typically includes the following stages:

Preclinical Research: This stage involves extensive laboratory and animal studies to evaluate the compound's efficacy, safety, and pharmacokinetic properties. nih.gov This includes in vitro studies to determine the compound's mechanism of action and in vivo studies in animal models of the target disease to assess its therapeutic potential.

Investigational New Drug (IND) Application: If the preclinical data are promising, a pharmaceutical company will submit an IND application to the relevant regulatory agency (such as the U.S. Food and Drug Administration) to request permission to begin clinical trials in humans.

Clinical Trials: Clinical trials are conducted in a series of phases to evaluate the safety and efficacy of the new drug in humans. standardbio.com

Phase I: These trials are typically conducted in a small number of healthy volunteers to assess the drug's safety, determine a safe dosage range, and identify side effects.

Phase II: These trials are conducted in a larger group of patients with the target disease to evaluate the drug's efficacy and to further assess its safety.

Phase III: These trials are large, multicenter studies that compare the new drug to the current standard of care to confirm its efficacy, monitor side effects, and collect information that will allow the drug to be used safely.

New Drug Application (NDA): If the results of the clinical trials are positive, the company will submit an NDA to the regulatory agency for approval to market the new drug.

The clinical development of nucleoside analogues has a long and successful history, with numerous compounds approved for the treatment of viral infections and cancer. taylorfrancis.com The unique properties of fluorinated nucleosides, such as their enhanced metabolic stability, suggest that this compound and its next-generation analogues have significant clinical development potential. nih.gov However, the path from the laboratory to the clinic is long, complex, and expensive, and requires a multidisciplinary effort involving chemists, biologists, pharmacologists, and clinicians. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing oligonucleotides containing 2'-Fluoro-2'-deoxyinosine (2-F-dI)?

  • 2-F-dI phosphoramidite is commercially available (e.g., Glen Research) for solid-phase oligonucleotide synthesis. Protocols involve standard phosphoramidite chemistry, with careful control of coupling efficiency due to steric and electronic effects of the fluorine substituent. Post-synthesis purification via HPLC or PAGE is critical to isolate high-purity products . Characterization typically employs mass spectrometry (HRMS or ESI-MS) and NMR (e.g., HMBC for verifying sugar conformation) .

Q. How does 2-F-dI differ structurally and functionally from unmodified deoxyinosine?

  • The 2'-fluorine substitution alters sugar pucker (C3'-endo conformation) and reduces steric bulk compared to 2'-OH groups. This enhances nuclease resistance and influences base-pairing flexibility, enabling hybridization with RNA or mismatched DNA. Thermodynamic stability studies (via UV melting curves) are recommended to assess duplex formation .

Q. What safety protocols are essential for handling 2-F-dI in laboratory settings?

  • While specific toxicity data for 2-F-dI is limited, general nucleoside handling guidelines apply: use PPE (gloves, lab coats), work in fume hoods, and avoid inhalation/ingestion. Degradation products (e.g., fluorine-containing byproducts) require proper disposal under local regulations. Stability testing (e.g., via LC-MS) under storage conditions (e.g., -20°C, anhydrous) is advised .

Advanced Research Questions

Q. How does 2-F-dI influence DNA polymerase fidelity and replication errors?

  • Studies with Sulfolobus solfataricus DNA polymerase IV (Dpo4) reveal that 2-F-dI induces miscoding during replication. The fluorine atom disrupts Watson-Crick pairing, increasing misincorporation of dATP opposite 2-F-dI. Researchers should design primer-extension assays with radiolabeled nucleotides and PAGE analysis to quantify error rates . Contradictory data on error frequency may arise from polymerase specificity (e.g., Klenow vs. Dpo4), necessitating enzyme-specific controls .

Q. What methodologies are used to study 2-F-dI's role in radical-mediated DNA damage?

  • Irradiation of 2-azido-2'-deoxyinosine (a derivative of 2-F-dI) generates aminyl radicals, which can be trapped and analyzed via electron paramagnetic resonance (EPR) spectroscopy. Retrosynthetic strategies (e.g., azido group introduction via CuAAC) and computational modeling (DFT) help predict radical stability and reaction pathways .

Q. How can 2-F-dI be applied in probing RNA-DNA hybrid structures?

  • 2-F-dI’s RNA-like sugar pucker facilitates stable hybridization with RNA. Fluorescence-based assays (e.g., FRET) using 2-F-dI-modified probes can monitor RNA-DNA duplex dynamics. Competitive binding studies with RNase H (which cleaves RNA in hybrids) validate structural mimicry .

Q. What analytical techniques resolve contradictions in 2-F-dI's base-pairing behavior?

  • Discrepancies in pairing specificity (e.g., dG vs. dA) require cross-validation via:

  • X-ray crystallography : To visualize hydrogen-bonding patterns in 2-F-dI-containing duplexes.
  • Isothermal titration calorimetry (ITC) : To quantify binding thermodynamics.
  • Deep sequencing : To assess replication errors in high-throughput systems .

Methodological Notes

  • Synthesis Optimization : Monitor coupling efficiency during solid-phase synthesis using trityl assays. Fluorine’s electronegativity may slow reaction rates, requiring extended coupling times .
  • Data Interpretation : Distinguish between steric (sugar conformation) and electronic (fluorine’s inductive effect) contributions to replication errors using fluorine-substituted controls (e.g., 2'-deoxy-2'-chloro analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Fluoro-2'-deoxyinosine
Reactant of Route 2
Reactant of Route 2
2'-Fluoro-2'-deoxyinosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.